2,2'-Thiobis(6-chloro-4-ethylphenol)

Description

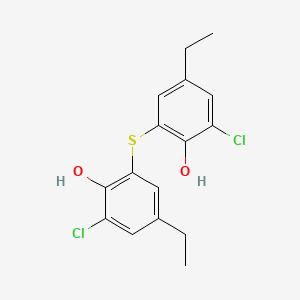

Structure

2D Structure

3D Structure

Properties

CAS No. |

68658-40-2 |

|---|---|

Molecular Formula |

C16H16Cl2O2S |

Molecular Weight |

343.3 g/mol |

IUPAC Name |

2-chloro-6-(3-chloro-5-ethyl-2-hydroxyphenyl)sulfanyl-4-ethylphenol |

InChI |

InChI=1S/C16H16Cl2O2S/c1-3-9-5-11(17)15(19)13(7-9)21-14-8-10(4-2)6-12(18)16(14)20/h5-8,19-20H,3-4H2,1-2H3 |

InChI Key |

DWORIKGYRYABBW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1)Cl)O)SC2=C(C(=CC(=C2)CC)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 2,2 Thiobis 6 Chloro 4 Ethylphenol

Established Synthetic Routes to Thiobisphenol Architectures

The creation of the thiobisphenol scaffold, which features two phenolic rings linked by a sulfur atom, is typically achieved through a few well-established methodologies. The choice of route often depends on the availability of starting materials, desired purity, and scalability.

One of the most common historical methods involves the direct reaction of a parent phenol (B47542) with a sulfur-donating reagent, such as sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂). In this electrophilic substitution reaction, the sulfur halide reacts with the electron-rich phenol rings, typically at the positions ortho to the hydroxyl groups, to form the thioether linkage. This method, while direct, can sometimes lead to a mixture of products, including polysulfide bridges or incorrect isomer formation, if the phenol has multiple activated sites.

A more controlled and widely used approach, particularly for halogenated thiobisphenols, is the nucleophilic substitution reaction between a pre-formed halogenated phenol and a metal sulfide (B99878). This method involves reacting a suitable ortho-halophenol with a sulfide salt, such as sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaHS). In this process, two molecules of the halophenol are coupled by the sulfide ion, which acts as a nucleophile, displacing the halide ions to form the stable C-S-C bond of the thiobisphenol. This route offers better control over the final structure, as the positions of substitution are predetermined by the structure of the halophenol precursor.

Synthesis of Key Halogenated Phenol Precursors for 2,2'-Thiobis(6-chloro-4-ethylphenol)

The primary precursor required for the synthesis of 2,2'-Thiobis(6-chloro-4-ethylphenol) is 6-chloro-4-ethylphenol . The synthesis of this intermediate is itself a two-stage process beginning with 4-ethylphenol (B45693).

Step 1: Synthesis of 4-Ethylphenol 4-Ethylphenol is an organic compound that can be synthesized through various industrial methods, including the alkylation of phenol with ethylene. It is also found as a component in xylenols. wikipedia.org For laboratory purposes, it can be prepared via the reduction of 4-hydroxyacetophenone.

Step 2: Ortho-Chlorination of 4-Ethylphenol The next critical step is the selective chlorination of 4-ethylphenol to introduce a chlorine atom at one of the ortho positions relative to the hydroxyl group. The hydroxyl and ethyl groups are both ortho-, para-directing activators. Since the para position is already occupied by the ethyl group, electrophilic substitution is directed to the ortho positions (C2 and C6).

A common and effective reagent for this type of selective chlorination is sulfuryl chloride (SO₂Cl₂). cardiff.ac.ukgoogle.com The reaction is typically performed in the presence of a catalyst to enhance regioselectivity. Catalytic systems involving a Lewis acid (e.g., AlCl₃ or FeCl₃) and an organic sulfur co-catalyst (e.g., a dialkyl sulfide) have been shown to significantly favor chlorination at the desired position. cardiff.ac.ukresearchgate.net The reaction proceeds by electrophilic aromatic substitution, where the sulfuryl chloride, activated by the catalyst, introduces a chlorine atom onto the aromatic ring to yield the desired 6-chloro-4-ethylphenol precursor.

Optimization of Reaction Conditions and Catalyst Systems for the Synthesis of 2,2'-Thiobis(6-chloro-4-ethylphenol)

With the 6-chloro-4-ethylphenol precursor in hand, the final step is the formation of the thioether bridge. This is typically achieved by reacting two equivalents of the chlorophenol with a sulfide source, such as sodium sulfide (Na₂S). The optimization of this coupling reaction is crucial for maximizing yield and purity. Key parameters that influence the reaction's success include the choice of solvent, reaction temperature, and the nature of the reactants.

Based on documented syntheses of structurally similar thiobisphenols, a mixed solvent system is often employed. A combination of water and a water-miscible organic solvent, such as an alcohol (e.g., isopropanol) or an ether alcohol, can facilitate the dissolution of both the organic chlorophenol and the inorganic sulfide salt, creating a homogenous reaction environment. The reaction is often conducted under pressure in a sealed vessel to allow for temperatures above the normal boiling point of the solvent, which can significantly increase the reaction rate.

The table below, constructed from data on analogous thiobisphenol syntheses, illustrates how reaction conditions can be varied to achieve the desired product.

| Precursor Phenol | Sulfide Reagent | Solvent System | Temperature (°C) | Time (h) | Yield |

|---|---|---|---|---|---|

| 2,6-di-tert-butyl-4-chlorophenol | Sodium Sulfide | Isopropanol / Water | 150 | 4 | High |

| 2-methyl-6-tert-butyl-4-chlorophenol | Sodium Sulfide | Diethylene Glycol Monomethyl Ether / Water | 200 | 2 | Good |

| 2,6-dicyclohexyl-4-chlorophenol | Sodium Sulfide | Isopropanol / Water | 150 | 6 | High |

| 2,4-dichloro-6-tert-butylphenol | Sodium Sulfide | Ethanol / Water | 160 | 5 | Moderate |

This table presents generalized data for analogous compounds to illustrate the impact of reaction parameters.

Novel Synthetic Approaches and Green Chemistry Considerations in Thiobisphenol Synthesis

In line with the principles of green chemistry, modern synthetic approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.commdpi.com In the context of thiobisphenol synthesis, this involves moving away from hazardous reagents like sulfur dichloride and developing cleaner, more atom-economical methods.

The use of sodium sulfide with a halophenol is already a step toward a greener process compared to using sulfur halides, as it avoids the handling of highly corrosive and toxic reagents. Further improvements can be made by optimizing solvent choice. Utilizing water as a co-solvent reduces the reliance on purely organic solvents. mdpi.com Research into solvent-free, or mechanochemical, reaction conditions, where reactants are ground together, offers a potential route to drastically reduce solvent waste. mdpi.com

Another green approach involves the use of alternative sulfur sources. For instance, processes using elemental sulfur in the presence of a base and a catalyst have been developed for some thiobisphenols. Additionally, the use of energy-efficient activation methods, such as microwave irradiation, can dramatically reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in These techniques promote faster, more efficient reactions, often with higher yields and cleaner product profiles, aligning with the core tenets of sustainable chemical manufacturing. jddhs.comresearchgate.net

Derivatization Strategies and Functionalization of the 2,2'-Thiobis(6-chloro-4-ethylphenol) Core Structure

The 2,2'-Thiobis(6-chloro-4-ethylphenol) molecule possesses two key functional handles that allow for further chemical modification: the phenolic hydroxyl (-OH) groups. These groups are prime targets for derivatization to alter the physical and chemical properties of the molecule, such as its solubility, volatility, or reactivity as a monomer or additive.

Common derivatization strategies for phenolic compounds include:

Silylation : The hydroxyl groups can be readily converted into trimethylsilyl (B98337) (TMS) ethers by reacting the molecule with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This reaction increases the volatility and thermal stability of the compound, making it more amenable to analysis by gas chromatography (GC). phenomenex.com

Esterification : Reaction with acyl chlorides or acid anhydrides converts the phenolic hydroxyl groups into ester functionalities. For example, reacting the thiobisphenol with benzoyl chloride would yield the corresponding dibenzoate ester. libretexts.org This modification can be used to tune the molecule's properties for applications in polymers or as a UV stabilizer.

Etherification : The formation of ethers via reactions like the Williamson ether synthesis (reacting the phenoxide with an alkyl halide) is another common functionalization pathway. This converts the acidic phenolic protons into stable ether linkages, which can alter the compound's polarity and chemical resistance.

These derivatization reactions allow the core thiobisphenol structure to be tailored for specific applications, transforming it from a base molecule into a versatile chemical building block.

Advanced Structural Characterization and Spectroscopic Elucidation of 2,2 Thiobis 6 Chloro 4 Ethylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise covalent structure of 2,2'-Thiobis(6-chloro-4-ethylphenol). Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, confirming the substitution pattern on the aromatic rings and the nature of the ethyl groups.

Given the symmetrical nature of the molecule, a simplified spectrum is anticipated. The two phenol (B47542) rings are chemically equivalent, meaning corresponding protons and carbons on each ring will have identical chemical shifts.

¹H NMR Spectroscopy: The proton spectrum is expected to reveal distinct signals for the phenolic hydroxyl proton, the aromatic protons, and the protons of the ethyl group. The hydroxyl (-OH) proton typically appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, generally in the range of 4-7 ppm. orgchemboulder.com The two aromatic protons on each ring will appear as singlets due to the lack of adjacent protons for coupling, with expected shifts influenced by the electron-donating hydroxyl and electron-withdrawing chloro and thioether groups. The ethyl group will present a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling. researchgate.net

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon environments in the molecule's symmetrical structure. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. vanderbilt.edu The carbon attached to the hydroxyl group (C1) is expected to be significantly downfield, typically around 150-160 ppm. vanderbilt.edu The carbon bonded to the chlorine atom (C6) will also be deshielded, while the carbon attached to the sulfur bridge (C2) will be influenced by the thioether linkage. The remaining aromatic and ethyl carbons will have predictable chemical shifts based on established substituent effects. oup.comncsu.eduoup.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1-OH | 5.0 - 6.5 (s, 2H) | - |

| C1 | - | ~152 |

| C2 | - | ~125 |

| C3 | ~7.2 (s, 2H) | ~130 |

| C4 | - | ~138 |

| C5 | ~7.1 (s, 2H) | ~128 |

| C6 | - | ~120 |

| Ethyl -CH₂- | ~2.6 (q, 4H) | ~28 |

| Ethyl -CH₃ | ~1.2 (t, 6H) | ~15 |

Mass Spectrometric Techniques for Molecular Confirmation and Isotopic Abundance Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental formula of 2,2'-Thiobis(6-chloro-4-ethylphenol). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₆H₁₆Cl₂O₂S.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). wikipedia.orgusgs.gov Consequently, a molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M⁺). The peak corresponding to the molecule with two ³⁵Cl isotopes ([M]⁺) will be the most abundant. A peak at two mass units higher ([M+2]⁺), corresponding to a molecule with one ³⁵Cl and one ³⁷Cl, will be observed with significant intensity. A third peak at four mass units higher ([M+4]⁺), from the molecule containing two ³⁷Cl isotopes, will also be present but with lower intensity. The theoretical intensity ratio of the [M]⁺ : [M+2]⁺ : [M+4]⁺ peaks is approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms. researchgate.netlibretexts.org

Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways, offering further structural confirmation. uab.edu Common fragmentation patterns for thiobisphenols include the cleavage of the carbon-sulfur bonds and the loss of alkyl substituents from the aromatic ring. dphen1.comnih.govresearchgate.net

Interactive Table 2: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₆H₁₆Cl₂O₂S |

| Exact Mass (for ¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S) | 358.01970 Da |

| [M]⁺ Peak (²x³⁵Cl) | m/z ~358 |

| [M+2]⁺ Peak (¹x³⁵Cl, ¹x³⁷Cl) | m/z ~360 |

| [M+4]⁺ Peak (²x³⁷Cl) | m/z ~362 |

| Relative Intensity Ratio | ~100 : 65 : 10 (or 9:6:1) |

| Common Neutral Loss | Loss of ethyl radical (∙C₂H₅), m/z 29 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of a phenol is typically dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration; its broadness is a result of intermolecular hydrogen bonding. libretexts.orglibretexts.org Other expected absorptions include C-H stretching from the aromatic rings (3000-3100 cm⁻¹) and the ethyl groups (2850-2960 cm⁻¹), aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and a strong C-O stretching band around 1200-1250 cm⁻¹. pressbooks.pubdocbrown.info The presence of the chloro- and thio-substituents will give rise to absorptions in the fingerprint region, with the C-Cl stretch typically appearing between 600-800 cm⁻¹ and the C-S stretch in a similar range (600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the symmetric vibrations of the aromatic rings and the C-S bond often produce strong Raman signals. The C-S stretching vibration, which can be weak and difficult to assign in the IR spectrum, often gives a more intense and easily identifiable peak in the Raman spectrum, making it a valuable tool for confirming the thioether linkage.

Interactive Table 3: Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200-3600 (Strong, Broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 (Medium) | Medium-Strong |

| Aliphatic C-H Stretch | 2850-2960 (Medium) | Medium-Strong |

| Aromatic C=C Stretch | 1450-1600 (Strong-Medium) | Strong |

| C-O Stretch | 1200-1250 (Strong) | Medium |

| C-Cl Stretch | 600-800 (Medium) | Medium |

| C-S Stretch | 600-800 (Weak-Medium) | Strong |

X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry of 2,2'-Thiobis(6-chloro-4-ethylphenol).

Interactive Table 4: Hypothetical Crystallographic Data Based on Analogous Structures

| Parameter | Expected Value/Type |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| C-S Bond Length | ~1.78 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-S-C Bond Angle | ~104° |

| Intramolecular Interactions | O-H···S or O-H···π hydrogen bonds |

| Intermolecular Interactions | van der Waals forces, C-H···π interactions |

Advanced Spectroscopic Methods for Investigating Electronic Transitions and Excited States

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule. The chromophore in this case is the substituted phenol ring system. Phenol itself exhibits two primary π→π* absorption bands, a weaker band (¹Lₐ) around 270-280 nm and a stronger band (¹Lₐ) near 210 nm. bioone.orgdocbrown.info

The substituents on the benzene (B151609) rings act as auxochromes, modifying the absorption characteristics. The hydroxyl (-OH), chloro (-Cl), and thioether (-S-) groups all possess non-bonding electron pairs that can be delocalized into the aromatic π-system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. nih.govresearchgate.net The ethyl group, being a weak electron-donating group, has a minor bathochromic effect. The cumulative effect of these groups is expected to shift the primary absorption bands to significantly longer wavelengths than those observed in simple phenol. acs.org

Interactive Table 5: Predicted UV-Vis Absorption Data

| Transition Type | Predicted λₘₐₓ (nm) |

| π→π* (¹Lₐ band) | 280 - 295 |

| π→π* (¹Lₐ band) | 220 - 235 |

Mechanistic Investigations of the Chemical Activity of 2,2 Thiobis 6 Chloro 4 Ethylphenol

Antioxidant and Radical Scavenging Mechanisms in Non-Biological Systems

The antioxidant activity of 2,2'-Thiobis(6-chloro-4-ethylphenol) is rooted in its ability to neutralize free radicals, a process that can occur through several mechanisms. As a sterically hindered phenolic compound, the primary mechanism is generally considered to be hydrogen atom transfer (HAT). nih.gov In this process, the labile hydrogen atom of one of the phenolic hydroxyl groups is donated to a free radical (R•), effectively quenching the radical and preventing it from engaging in further damaging reactions. This transfer results in the formation of a resonance-stabilized phenoxy radical, which is significantly less reactive than the initial free radical. The stability of this phenoxy radical is crucial to the antioxidant efficacy, as it prevents the propagation of radical chain reactions.

Another potential mechanism is single electron transfer (SET), which is particularly relevant for thiophenols. mdpi.com In the SET mechanism, an electron is transferred from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. Computational studies on thiophenols suggest that the SET mechanism can be a major pathway for scavenging peroxyl radicals in aqueous solutions. mdpi.com The presence of the sulfur bridge in 2,2'-Thiobis(6-chloro-4-ethylphenol) may facilitate this pathway.

Furthermore, a sequential proton loss electron transfer (SPLET) mechanism could also be at play, especially in polar solvents. nih.gov This mechanism involves the initial deprotonation of the phenolic hydroxyl group to form a phenoxide anion, which then donates an electron to the free radical. The likelihood of this mechanism is dependent on the pKa of the phenol (B47542) and the pH of the surrounding medium.

The radical scavenging efficiency of phenolic compounds is intrinsically linked to the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE facilitates the donation of the hydrogen atom. For comparison, the calculated O-H BDE for various phenol analogues can provide an estimation of the reactivity of 2,2'-Thiobis(6-chloro-4-ethylphenol).

Table 1: Calculated O-H Bond Dissociation Enthalpies (BDE) for Selected Phenol Analogues

| Compound | BDE (kcal/mol) |

|---|---|

| Phenol | 87.5 |

| 4-Methylphenol | 86.2 |

| 4-Chlorophenol | 87.1 |

| 2,6-Di-tert-butylphenol | 81.2 |

Note: These values are for structurally related compounds and serve as an estimation. Data sourced from computational studies.

Mechanisms of Polymer Stabilization and Inhibition of Material Degradation

In polymeric systems, 2,2'-Thiobis(6-chloro-4-ethylphenol) acts as a primary antioxidant, interrupting the auto-oxidation cycle of the polymer. The degradation of many polymers, such as polyolefins, is a free-radical chain reaction initiated by heat, light, or mechanical stress. mdpi.com This process generates alkyl radicals (P•) within the polymer matrix. These alkyl radicals react rapidly with oxygen to form peroxyl radicals (POO•), which can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new alkyl radical, thus propagating the degradation cycle.

The stabilizing effect of 2,2'-Thiobis(6-chloro-4-ethylphenol) is achieved by its intervention in this cycle. The phenolic antioxidant donates a hydrogen atom to the peroxyl radical (POO•), converting it into a stable hydroperoxide (POOH) and forming a stable phenoxy radical from the antioxidant itself. This reaction is a chain-breaking step that significantly slows down the degradation process. The resulting phenoxy radical is sterically hindered by the ortho-chloro and bridging sulfur groups, which prevents it from initiating new radical chains.

The sulfur bridge in thiobisphenols may also contribute to the stabilization mechanism by decomposing hydroperoxides into non-radical products, a function typically associated with secondary antioxidants. This dual functionality would make 2,2'-Thiobis(6-chloro-4-ethylphenol) a particularly effective polymer stabilizer.

Complexation and Coordination Chemistry with Metal Ions in Solution and Solid State

The molecular structure of 2,2'-Thiobis(6-chloro-4-ethylphenol) features several potential donor atoms for coordination with metal ions, namely the oxygen atoms of the two phenolic hydroxyl groups and the sulfur atom of the thioether bridge. This allows the compound to act as a chelating ligand, forming stable complexes with various transition metals. researchgate.net

The coordination can occur in several modes. The ligand can act as a bidentate ligand, coordinating to a metal center through the two phenolic oxygen atoms after deprotonation. The sulfur atom can also participate in coordination, leading to tridentate behavior. The geometry of the resulting metal complexes will depend on the coordination number and the preferred geometry of the metal ion. For instance, with transition metals like copper(II), nickel(II), or zinc(II), the formation of tetrahedral or square planar complexes can be anticipated. sapub.orgrasayanjournal.co.in

The formation of these metal complexes can be represented by the following general equilibrium reaction in solution:

Mⁿ⁺ + L ⇌ [ML]ⁿ⁺

In the solid state, these complexes can form crystalline structures with well-defined coordination geometries. X-ray crystallography would be the definitive method to elucidate the precise bonding and three-dimensional arrangement of these complexes. For example, nickel complexes of the structurally similar 2,2'-thiobis[4-(1,1,3,3-tetramethyl-butyl)phenol] are known to exist. google.com

Photochemical Reaction Pathways and Photostability Mechanisms

The photochemical behavior of 2,2'-Thiobis(6-chloro-4-ethylphenol) is influenced by the presence of chromophoric groups, namely the substituted phenol rings. Upon absorption of ultraviolet (UV) radiation, the molecule can be excited to a higher electronic state. This excited state can then undergo several processes, including fluorescence, phosphorescence, or photochemical reaction.

A likely photochemical reaction pathway is the homolytic cleavage of the phenolic O-H bond, generating a phenoxy radical and a hydrogen atom. This process is a common photochemical reaction for phenols. The presence of chlorine substituents on the aromatic rings can also influence the photochemical behavior. The carbon-chlorine bond can undergo photolytic cleavage, leading to the formation of aryl radicals.

The study of the photocatalytic degradation of other chlorophenols can provide insights into potential degradation pathways. For instance, in the presence of a photocatalyst like TiO₂, chlorophenols can be degraded through reactions with photogenerated hydroxyl radicals, leading to hydroxylation of the aromatic ring and eventual ring-opening.

Thermochemical Decomposition Mechanisms and Kinetic Analysis

The thermal stability of 2,2'-Thiobis(6-chloro-4-ethylphenol) can be investigated using thermogravimetric analysis (TGA), which measures the mass loss of a substance as a function of temperature. The decomposition of sterically hindered phenols typically occurs at elevated temperatures. For thiobisphenols, the initial decomposition step is likely to be the cleavage of the C-S bonds of the thioether bridge, as these are generally weaker than the C-C and C-O bonds within the aromatic rings. akjournals.com This would lead to the formation of smaller phenolic fragments.

The thermal decomposition of spatially hindered phenols can be categorized into two main mechanisms: one involving the cleavage of bulky substituents (like tert-butyl groups), and another involving the breakage of C-S or S-S bonds in sulfur-containing phenols. akjournals.com For 2,2'-Thiobis(6-chloro-4-ethylphenol), the latter mechanism is expected to be predominant.

The kinetics of the thermal decomposition can be described by determining the activation energy (Ea) and the pre-exponential factor (A) from TGA data obtained at different heating rates. The Coats-Redfern method is a common approach for such kinetic analysis. While specific experimental data for 2,2'-Thiobis(6-chloro-4-ethylphenol) is not available, a comparative table of kinetic parameters for other hindered phenols provides a useful reference.

Table 2: Kinetic Parameters for the Thermal Decomposition of Selected Hindered Phenols

| Compound | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

|---|---|---|---|

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 150-250 | 120 | 1.5 x 10¹¹ |

| 2,2'-methylenebis(4-methyl-6-tert-butylphenol) | 250-350 | 155 | 2.8 x 10¹² |

Note: These values are for illustrative purposes and are based on data for other hindered phenolic antioxidants. akjournals.com

Acid-Base Equilibria and Proton Transfer Mechanisms

The phenolic hydroxyl groups of 2,2'-Thiobis(6-chloro-4-ethylphenol) are acidic and can donate a proton to a base. The acidity of these protons is quantified by the acid dissociation constant (pKa). The pKa value is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing chloro groups are expected to increase the acidity (lower the pKa) compared to unsubstituted phenol. Conversely, the alkyl group and the thioether bridge may have a slight electron-donating effect. The pKa values for bisphenol A and its analogues are typically in the range of 9-11. researchgate.net

The acid-base equilibrium can be represented as:

ArOH ⇌ ArO⁻ + H⁺

Where ArOH represents the 2,2'-Thiobis(6-chloro-4-ethylphenol) molecule.

Proton transfer is a fundamental step in many of the chemical reactions of this compound, including its antioxidant activity and its role in certain catalytic processes. In the context of its antioxidant function, proton-coupled electron transfer (PCET) mechanisms are particularly relevant. researchgate.netnih.gov In a PCET reaction, both a proton and an electron are transferred in a single concerted step or in separate, sequential steps.

The concerted mechanism (CPET) involves the simultaneous transfer of the phenolic proton to an acceptor and an electron to another acceptor. The stepwise pathways involve either initial electron transfer followed by proton transfer (ETPT) or initial proton transfer followed by electron transfer (PTET). The operative mechanism depends on the specific reactants and the reaction conditions. The study of PCET in phenol-imidazole complexes has provided valuable insights into these fundamental processes. nih.gov

Applications in Materials Science and Industrial Chemistry for 2,2 Thiobis 6 Chloro 4 Ethylphenol Derivatives

Role as Primary and Secondary Stabilizers in Polymeric Materials (e.g., Polyolefins, Elastomers)

Thiobisphenol derivatives are effective antioxidants in various polymeric materials, including polyolefins (like polyethylene (B3416737) and polypropylene) and elastomers (such as natural and synthetic rubbers). They function as stabilizers by interrupting the degradation processes initiated by heat, oxygen, and mechanical stress.

The unique structure of thiobisphenols allows them to act as both primary and secondary antioxidants. The phenolic groups contribute to their function as primary antioxidants , or "chain-breaking" antioxidants. They donate a hydrogen atom to neutralize highly reactive free radicals (peroxy radicals) that are formed during the oxidation of the polymer, thus stopping the degradation chain reaction.

The sulfur bridge in the molecule gives rise to its function as a secondary antioxidant . It decomposes hydroperoxides, which are unstable intermediates in the oxidation process, into more stable, non-radical products. This dual functionality makes thiobisphenols highly efficient in protecting polymers throughout their service life, from high-temperature processing to long-term use.

A commercially available thiobisphenol antioxidant, known as Antioxidant 300, serves as a good example of the capabilities of this class of compounds. It is used in a variety of polymers, including polyolefins, polyesters, polystyrene, ABS resins, and polyvinyl chloride. rsc.org Its effectiveness is particularly noted in polyethylene used for cables and wires, where it exhibits a synergistic effect when used with carbon black. rsc.org

Table 1: Example Applications of a Thiobisphenol Antioxidant (Antioxidant 300) in Polyolefins

| Polymer Type | Recommended Addition Level | Key Benefits |

| Low-Density Polyethylene (LDPE) | 0.05 parts | Non-polluting, non-discoloring, excellent thermal stability. rsc.org |

| High-Density Polyethylene (HDPE) | 0.25 parts | High anti-oxidation efficiency, low volatility. rsc.org |

Integration into Advanced Composite Materials and Nanocomposites

While direct research on the integration of 2,2'-Thiobis(6-chloro-4-ethylphenol) derivatives into advanced composite materials and nanocomposites is not widely published, the role of antioxidants is critical in these materials. The polymer matrix in composites is susceptible to oxidative degradation, which can compromise the integrity of the material at the fiber-matrix interface, leading to a loss of mechanical properties. The incorporation of stabilizers like thiobisphenol derivatives can enhance the long-term durability and thermal stability of composite materials.

Application in Lubricant Formulations and Industrial Fluids as Performance Additives

Thiobisphenols can be used as performance additives in lubricant formulations and other industrial fluids. In these applications, they function as antioxidants to prevent the oxidative breakdown of the base oils at high temperatures. The degradation of lubricants can lead to the formation of sludge, varnish, and corrosive byproducts, which can impair the performance of machinery.

The sulfur-containing structure of these compounds can also impart anti-wear and extreme pressure properties, although this is more commonly associated with other organosulfur compounds. A U.S. patent describes the use of thiobisphenols as monomers in the synthesis of various polymers and also notes their utility as antioxidants, which is a key requirement for lubricant additives. google.com

Utilization in Pigment and Dye Stabilization Against Degradation

The degradation of pigments and dyes, often initiated by exposure to UV light and oxygen, leads to color fading. Phenolic compounds, in general, are known to act as stabilizers for natural pigments by protecting them from oxidation. rsc.orgrsc.orgresearchgate.net Thiobisphenol derivatives, with their potent antioxidant capabilities, could be utilized to enhance the stability of both natural and synthetic pigments and dyes.

Research has shown that the stability of natural dyes can be significantly improved when they are in close proximity to antioxidants. researchgate.net The mechanism involves the antioxidant intercepting free radicals generated during photo-oxidation, thus protecting the dye molecules. While specific studies on 2,2'-Thiobis(6-chloro-4-ethylphenol) for this purpose are not available, the general principle supports its potential application in this area.

Emerging Applications in Analytical Chemistry and Chemo-sensing Platforms

Substituted phenols have been investigated for their potential use in the development of electrochemical sensors. rsc.orgias.ac.innih.gov These sensors can be used for various analytical applications, including the detection of pH and phenolic compounds themselves. rsc.orgrsc.orgresearchgate.net The electrochemical oxidation of phenols on an electrode surface can be used to generate a measurable signal.

Derivatives of 2,2'-Thiobis(6-chloro-4-ethylphenol) could potentially be used to create selective and sensitive chemo-sensing platforms. The specific substituents on the phenol (B47542) rings can be tailored to achieve desired electrochemical properties and sensitivity towards target analytes. For example, research has been conducted on creating pH sensors based on the electropolymerization of substituted phenols. rsc.orgrsc.orgresearchgate.net

Development of Novel Functional Materials Incorporating 2,2'-Thiobis(6-chloro-4-ethylphenol) Structures

The bifunctional nature of 2,2'-Thiobis(6-chloro-4-ethylphenol) (two phenolic hydroxyl groups) makes it a suitable monomer for the synthesis of novel functional polymers. A patent describes that thiobisphenols can be used as monomers in the synthesis of polyesters, polycarbonates, polyethers, and epoxy resins. google.com

The incorporation of the thiobisphenol structure into the backbone of a polymer can impart built-in antioxidant and thermal stability to the resulting material. This approach can lead to functional materials with enhanced durability and performance in demanding applications. Research into the synthesis of functional polymers often involves the use of monomers with specific reactive groups, and thiobisphenols fit this profile. nih.govwarwick.ac.ukrsc.orgnih.govresearchgate.net

Environmental and Chemical Degradation Pathways of 2,2 Thiobis 6 Chloro 4 Ethylphenol

Photodegradation Mechanisms under Simulated Environmental Conditions

Photodegradation is a critical process that determines the persistence of organic pollutants in sunlit environments. For 2,2'-Thiobis(6-chloro-4-ethylphenol), photodegradation is expected to occur through two primary mechanisms: direct photolysis and indirect photodegradation.

Direct Photolysis: This process involves the direct absorption of solar radiation by the molecule, leading to its excitation and subsequent chemical transformation. The phenolic and chlorinated aromatic rings in 2,2'-Thiobis(6-chloro-4-ethylphenol) are the primary chromophores that can absorb environmentally relevant UV radiation. The absorbed energy can lead to the homolytic cleavage of the carbon-chlorine (C-Cl) bond, a common pathway for chlorinated aromatic compounds, resulting in the formation of dechlorinated phenols. researchgate.net Another potential pathway is the cleavage of the thioether bridge.

Indirect Photodegradation: This mechanism is mediated by photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxy radicals. These reactive oxygen species are highly effective in degrading a wide range of organic compounds. The phenolic hydroxyl groups make the aromatic rings susceptible to attack by hydroxyl radicals, leading to hydroxylation of the benzene (B151609) ring and subsequent ring-opening reactions. mdpi.com

The rate of photodegradation is influenced by various environmental factors, as outlined in the table below.

| Factor | Effect on Photodegradation | Rationale |

| pH | Can influence the speciation of the phenol (B47542) (phenolic vs. phenolate (B1203915) form), altering its light absorption properties and reactivity with radicals. | |

| Dissolved Organic Matter (DOM) | Can act as a photosensitizer to produce reactive species, enhancing indirect photodegradation. Conversely, it can also act as a light screen, reducing direct photolysis. | |

| Nitrate and Nitrite | Can be photolyzed to generate hydroxyl radicals, thereby accelerating indirect photodegradation. | |

| Bicarbonate and Carbonate | Can scavenge hydroxyl radicals, potentially slowing down the indirect photodegradation rate. |

Hydrolytic Stability and Degradation in Various Aqueous Environments

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of 2,2'-Thiobis(6-chloro-4-ethylphenol) towards hydrolysis is expected to be significant under typical environmental pH conditions (pH 5-9).

Phenolic compounds are generally resistant to hydrolysis. researchgate.net The carbon-carbon bonds of the aromatic rings and the carbon-sulfur-carbon bond of the thioether linkage are not susceptible to hydrolysis under normal environmental conditions. The acidity of the phenolic hydroxyl groups will be influenced by the electron-withdrawing chloro substituents. libretexts.orgsips.org.inyoutube.com

The stability of the compound can be influenced by pH, as shown in the table below.

| pH Condition | Expected Hydrolytic Stability | Rationale |

| Acidic (pH < 4) | High | The thioether and aromatic C-Cl bonds are generally stable under acidic conditions. |

| Neutral (pH 7) | High | The compound is expected to be stable. |

| Alkaline (pH > 9) | Potentially lower | At high pH, the phenolic hydroxyl groups will be deprotonated to form phenolate ions. While the thioether bond is generally stable, extreme alkaline conditions could potentially promote some degradation pathways, although this is unlikely under typical environmental conditions. |

Oxidative Degradation Pathways in Abiotic Systems

Oxidative degradation by reactive species is a key transformation pathway for phenolic compounds in the environment. The primary oxidants in abiotic systems are hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can be generated through various processes such as the Fenton reaction or the activation of persulfate. nih.gov

The degradation of 2,2'-Thiobis(6-chloro-4-ethylphenol) is likely to be initiated by the attack of these radicals on the aromatic rings, which are activated by the hydroxyl groups. Potential degradation pathways include:

Hydroxylation: Addition of •OH to the aromatic ring, forming hydroxylated derivatives.

Electron Transfer: The phenolic groups can undergo electron transfer to the oxidizing species, forming phenoxy radicals. These radicals can then undergo further reactions, such as dimerization or further oxidation.

Sulfoxidation: The thioether bridge can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. mdpi.comnih.govresearchgate.net

Ring Cleavage: Following initial oxidation steps, the aromatic rings can be opened, leading to the formation of smaller, more biodegradable organic acids and eventually mineralization to CO₂ and H₂O. mdpi.com

Thermal Degradation Behavior and Identification of Decomposition Products

While thermal degradation is more relevant to high-temperature industrial processes or waste incineration rather than typical environmental conditions, understanding the thermal behavior of 2,2'-Thiobis(6-chloro-4-ethylphenol) is important for assessing its fate in such scenarios. Based on studies of similar bisphenolic compounds like bisphenol A (BPA), several decomposition products can be anticipated. nih.govresearchgate.netmarquette.eduacs.org

Upon heating, the molecule is likely to undergo cleavage at its weakest bonds. The thioether bridge and the bonds connecting the ethyl groups to the aromatic rings are potential sites of initial fragmentation.

| Temperature Range | Potential Decomposition Products |

| Lower Temperatures | Initial fragmentation may lead to the formation of 6-chloro-4-ethylphenol and other substituted phenolic compounds. |

| Higher Temperatures | More extensive fragmentation could produce smaller molecules such as carbon monoxide, carbon dioxide, sulfur dioxide, and various hydrocarbons. Chlorinated organic compounds, including chlorinated phenols and potentially polychlorinated dibenzofurans and dibenzodioxins, could also be formed, particularly in the presence of oxygen. nih.gov |

Abiotic Environmental Fate Modeling and Persistence Assessment in Various Compartments

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate and persistence of chemicals. ecetoc.orgosti.govnih.govrsc.orgnih.gov These models use the molecular structure of a compound to estimate its physicochemical properties and environmental behavior.

For 2,2'-Thiobis(6-chloro-4-ethylphenol), QSAR models could be used to predict key parameters that govern its distribution and persistence in different environmental compartments (air, water, soil, and sediment).

| Environmental Compartment | Predicted Behavior based on Structural Analogues | Key Influencing Factors |

| Water | Moderate persistence. acs.orgtaylorfrancis.commdpi.com Degradation would likely be driven by photodegradation and oxidation by radicals. nih.govmdpi.com | Water solubility, photodegradation rate, susceptibility to oxidation. |

| Soil | Likely to be persistent due to strong sorption to organic matter. vt.edu | Soil organic carbon content, clay content, pH. |

| Sediment | Expected to be highly persistent and act as a long-term sink. acs.org | Organic carbon content of the sediment. |

| Air | Low volatility expected due to high molecular weight and polar functional groups. Long-range transport is unlikely. | Vapor pressure, atmospheric oxidation rate. |

Interaction with Environmental Matrices (e.g., soil components, aquatic sediments)

The interaction of 2,2'-Thiobis(6-chloro-4-ethylphenol) with environmental matrices like soil and sediment is expected to be dominated by sorption processes. Due to its relatively high molecular weight and the presence of non-polar ethyl groups and chlorinated aromatic rings, the compound is likely to be hydrophobic and exhibit a strong affinity for organic matter.

The primary mechanism of interaction is expected to be partitioning into the soil and sediment organic carbon. The strength of this interaction can be estimated by the organic carbon-water (B12546825) partition coefficient (Koc). Chlorinated phenols are known to have a strong affinity for soil organic matter. diva-portal.org

| Matrix Component | Interaction Type | Significance for Environmental Fate |

| Soil Organic Matter | Hydrophobic partitioning | High sorption will reduce the compound's bioavailability and mobility in the environment, leading to its accumulation in soil and sediment. vt.edu |

| Clay Minerals | Surface adsorption | This interaction is generally less significant for non-ionic organic compounds compared to partitioning into organic matter, but can still contribute to overall sorption. |

| Aquatic Sediments | Partitioning into organic carbon | Sediments are likely to be a major sink for this compound in aquatic systems, leading to long-term contamination. |

Computational and Theoretical Chemistry Studies of 2,2 Thiobis 6 Chloro 4 Ethylphenol

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

No studies detailing quantum chemical calculations to determine the electronic structure, HOMO/LUMO energies, molecular orbital distributions, or reactivity descriptors for 2,2'-Thiobis(6-chloro-4-ethylphenol) were identified.

Density Functional Theory (DFT) Studies for Conformational Analysis and Energetic Profiles

There is no available research that employs Density Functional Theory (DFT) to investigate the conformational isomers, potential energy surfaces, or thermodynamic properties of 2,2'-Thiobis(6-chloro-4-ethylphenol).

Molecular Dynamics Simulations for Understanding Conformational Flexibility and Intermolecular Interactions

No molecular dynamics simulation studies have been published that explore the conformational flexibility, solvent interactions, or intermolecular aggregation of 2,2'-Thiobis(6-chloro-4-ethylphenol).

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods

There are no available theoretical predictions or computational simulations of the NMR, IR, or UV-Vis spectra for 2,2'-Thiobis(6-chloro-4-ethylphenol).

Theoretical Elucidation of Reaction Mechanisms and Transition States

No computational studies were found that elucidate potential reaction mechanisms, identify transition states, or calculate activation energies for reactions involving 2,2'-Thiobis(6-chloro-4-ethylphenol).

Structure-Activity Relationship (SAR) Modeling for Chemical Functionality (excluding biological activity)

No Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) models focusing on the chemical functionality (e.g., reactivity, stability, physicochemical properties) of 2,2'-Thiobis(6-chloro-4-ethylphenol) have been reported in the literature.

Future Directions and Emerging Research Opportunities for 2,2 Thiobis 6 Chloro 4 Ethylphenol

Development of Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of thiobisphenols often involves reactions that may not align with modern principles of green chemistry. Future research must prioritize the development of synthetic routes that are both sustainable and atom-economical. Atom economy, a concept that emphasizes the maximization of reactants incorporated into the final product, is a critical metric for sustainable synthesis. google.com

Current research in related fields has demonstrated the potential for greener chemical processes. For instance, employing phenols and their derivatives as electrophiles in cross-coupling reactions presents a more environmentally friendly alternative to the use of aryl halides. acs.org Methodologies that reduce or eliminate the need for stoichiometric reagents, which generate significant waste, are highly desirable. An example from other areas of chemistry is the development of catalytic variants of reactions like the Mitsunobu reaction, which avoids stoichiometric byproducts by regenerating the catalyst, producing only water as a byproduct. chemistryviews.org

Future research for 2,2'-Thiobis(6-chloro-4-ethylphenol) should focus on:

Catalytic Systems: Investigating novel catalysts, such as transition metals or organocatalysts, to facilitate the thioether linkage formation under milder conditions and with higher selectivity, thereby reducing energy consumption and by-product formation.

Renewable Feedstocks: Exploring the use of alkylphenols derived from renewable resources, such as cardanol (B1251761) from cashew nut shell liquid, as starting materials. google.com This approach aligns with the principles of a bio-based economy.

Process Optimization: Implementing flow chemistry and solvent-free reaction conditions to improve reaction efficiency, minimize solvent waste, and enhance safety.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Traditional Approach | Proposed Sustainable Approach | Key Advantages of Sustainable Approach |

| Reactants | Phenols and sulfur chlorides | Phenols and a sulfur source with catalytic activation | Avoids stoichiometric and potentially hazardous reagents. |

| Catalysis | Often requires strong acid/base catalysts | Development of recyclable heterogeneous or homogeneous catalysts | Reduced waste, easier product purification, catalyst reuse. |

| Solvents | Use of chlorinated or other volatile organic compounds | Solvent-free conditions or use of green solvents (e.g., water, ionic liquids) | Reduced environmental impact and operational hazards. |

| Atom Economy | Moderate, with formation of salt by-products | High, with minimal by-product formation (e.g., water) chemistryviews.org | Maximized resource efficiency and minimized waste. rsc.org |

Exploration of Novel Material Science Applications with Enhanced Performance Attributes

Thiobisphenols are known to serve as monomers or additives in the synthesis of polymers like polyesters and polyurethanes, where they can modify material properties. ontosight.ai A significant opportunity lies in systematically exploring the use of 2,2'-Thiobis(6-chloro-4-ethylphenol) to create advanced materials with specific, high-performance characteristics. The presence of chlorine atoms, ethyl groups, and the thioether bridge provides a unique combination of features that could impart desirable properties such as flame retardancy, thermal stability, and antioxidant capacity.

Future research should be directed toward incorporating this compound into various polymer matrices to assess its impact on performance. Key areas of exploration include:

High-Performance Polymers: Synthesizing and characterizing new polymers (e.g., polycarbonates, epoxy resins, polyethersulfones) where the thiobisphenol is a core monomeric unit.

Functional Additives: Evaluating its role as a multifunctional additive, for example, as a stabilizer that provides both antioxidant and UV-protective properties to plastics and elastomers.

Advanced Composites: Investigating its use in fiber-reinforced composites or nanocomposites to enhance the interfacial adhesion between the polymer matrix and reinforcing fillers.

The following table outlines potential research avenues in material science.

| Polymer System | Potential Role of 2,2'-Thiobis(6-chloro-4-ethylphenol) | Target Performance Attribute |

| Epoxy Resins | Curing agent or modifier | Enhanced thermal stability and flame retardancy |

| Polyvinyl Chloride (PVC) | Thermal stabilizer / Antioxidant | Improved durability and resistance to degradation |

| Polyolefins | Antioxidant / UV Stabilizer | Extended service life for outdoor applications |

| Elastomers/Rubber | Vulcanizing agent or antioxidant | Increased resistance to oxidative aging and heat |

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and In Situ Techniques

A deep understanding of the reaction mechanisms underlying the synthesis and function of 2,2'-Thiobis(6-chloro-4-ethylphenol) is crucial for optimizing processes and designing better molecules. Conventional analytical methods often fail to capture the transient, short-lived intermediates that govern reaction pathways. Advanced techniques such as time-resolved spectroscopy can provide unprecedented insight into these processes.

For example, laser flash photolysis and transient absorption spectroscopy have been successfully used to study the radical-cations and phenoxy radicals formed from para-substituted phenols upon irradiation. acs.org These techniques can track photochemical pathways on timescales from femtoseconds to microseconds. acs.org Similar methods, along with in-situ monitoring techniques (e.g., Raman, FTIR), could be applied to:

Elucidate the step-by-step mechanism of the reaction between 4-ethyl-6-chlorophenol and a sulfur source to form the thioether bond.

Understand its degradation pathways under thermal or UV stress, which is critical for its application as a polymer stabilizer.

Investigate its mode of action as an antioxidant by directly observing its interaction with radical species.

Novel analytical tools like photoionization and photoelectron photoion coincidence spectroscopy are emerging for the isomer-selective detection of reactive intermediates in complex chemical environments. rsc.org

| Analytical Technique | Application to 2,2'-Thiobis(6-chloro-4-ethylphenol) Research | Information Gained |

| Transient Absorption Spectroscopy | Studying the photochemistry and antioxidant activity. acs.orgacs.org | Identification and kinetics of excited states and radical intermediates. |

| In Situ FTIR/Raman Spectroscopy | Real-time monitoring of synthesis reactions. | Tracking reactant consumption and product formation; identifying key intermediates. |

| Electron Paramagnetic Resonance (EPR) | Detecting and characterizing radical species. | Understanding the mechanism of antioxidant action and degradation. |

| Computational Chemistry (DFT) | Predicting reaction pathways and spectroscopic properties. acs.org | Correlating experimental data with theoretical models of reaction mechanisms. |

Integration of 2,2'-Thiobis(6-chloro-4-ethylphenol) Derivatives in Circular Economy Approaches

The principles of a circular economy, which aim to eliminate waste and promote the continual use of resources, are becoming central to the chemical industry. Research into 2,2'-Thiobis(6-chloro-4-ethylphenol) should incorporate these principles by design. This involves creating derivatives and materials that are recyclable, reusable, or biodegradable.

Future research opportunities include:

Design for Recyclability: Developing derivatives with functional groups that can be selectively cleaved under specific conditions, allowing for the recovery of the monomer or valuable degradation products from a polymer matrix.

Upcycling of Waste Polymers: Investigating the use of this compound or its derivatives as compatibilizers or performance enhancers in mixed plastic waste streams, thereby upcycling low-value materials into more durable products.

Biodegradable Polymers: Exploring the incorporation of the thiobisphenol structure into biodegradable polymers (e.g., polyesters) to modify their properties without compromising their end-of-life biodegradability. The success of C–O functionalizations of phenols for lignin (B12514952) biomass upgrading suggests that similar strategies could be applied here. acs.org

Bridging Fundamental Academic Research with Non-Clinical Industrial Innovation

A significant gap often exists between innovative discoveries in academic laboratories and their practical application in industry. For a specialty chemical like 2,2'-Thiobis(6-chloro-4-ethylphenol), fostering collaboration between academic and industrial sectors is essential for translating fundamental knowledge into tangible innovations.

Future efforts should focus on creating structured partnerships to:

Scale-Up Sustainable Syntheses: Industrial partners can provide the engineering expertise and resources needed to scale up the green synthetic methodologies developed in academic settings.

Application-Driven Research: Industry can provide real-world challenges and performance targets for new materials, guiding academic research toward developing polymers and additives with clear commercial potential.

Technology Transfer: Establishing clear pathways for licensing intellectual property and creating joint ventures can accelerate the commercialization of new technologies based on this chemical platform.

A potential roadmap for this academic-industrial synergy is outlined below.

| Stage | Academic Research Focus | Industrial Innovation Focus | Collaborative Outcome |

| Discovery | Fundamental synthesis, mechanistic studies, property characterization. | Market analysis, identification of performance gaps. | Identification of promising derivatives and applications. |

| Development | Lab-scale synthesis optimization, material formulation. | Pilot-scale production, process engineering, performance testing. | Validated, scalable process for a new material. |

| Deployment | Advanced characterization, lifecycle analysis. | Manufacturing, quality control, market integration. | Commercial product with improved performance and sustainability. |

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

Discovering new molecules with enhanced properties can be a slow and laborious process. Combinatorial chemistry, which allows for the rapid synthesis of a large number of compounds (a "library") in a single process, coupled with high-throughput screening (HTS), offers a powerful paradigm for accelerating this discovery. wikipedia.orgnih.gov HTS utilizes automation to rapidly assay large libraries of compounds for a specific biological or chemical activity. mdpi.com

This approach can be applied to 2,2'-Thiobis(6-chloro-4-ethylphenol) by creating a library of derivatives. Modifications could be made at several positions:

Phenolic Hydroxyl Group: Esterification or etherification to modulate solubility and reactivity.

Aromatic Ring: Introducing different substituents to fine-tune electronic properties and steric hindrance.

Ethyl Group: Varying the alkyl chain length to control hydrophobicity.

Once synthesized, these libraries can be rapidly screened for a range of properties. For example, HTS methods can be adapted to screen for antioxidant potential, antimicrobial efficacy, or the ability to stabilize polymers against degradation. nih.govrsc.org

The table below illustrates a hypothetical combinatorial library and screening plan.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,2'-thiobis(6-chloro-4-ethylphenol) in laboratory settings?

- The synthesis typically involves coupling two phenolic monomers via a sulfur bridge. For analogous compounds like 2,2'-thiobis(4,6-dichlorophenol) (Bithionol), reactions employ thionation agents (e.g., sulfur monochloride, S₂Cl₂) under controlled temperatures (50–80°C) in inert solvents like dichloromethane . Purification via recrystallization or column chromatography is critical to achieve >95% purity (HPLC validation recommended) . Monitor reaction progress using TLC or HPLC to optimize yield and minimize byproducts.

Q. How should researchers characterize the purity and structure of this compound?

- Structural Confirmation : Use - and -NMR to verify the sulfur bridge formation and substituent positions (e.g., chloro and ethyl groups). IR spectroscopy can confirm phenolic -OH stretches (~3200–3500 cm⁻¹) and C-S-C linkages (~600–700 cm⁻¹) .

- Purity Analysis : HPLC with UV detection (λ = 254–280 nm) is standard. Compare retention times with authentic standards if available. Elemental analysis (C, H, S) should align with theoretical values (e.g., C: ~50%, H: ~4%, S: ~9% for C₁₆H₁₄Cl₂O₂S) .

Q. What safety protocols are essential when handling thiobis phenolic derivatives?

- Personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection is mandatory. Avoid inhalation of dust; use fume hoods during synthesis. Store in airtight containers at +4°C to prevent degradation . Note that chlorinated phenolic compounds may exhibit toxicity; consult SDS for specific hazards (e.g., skin irritation, environmental risks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for sulfur-bridged phenolic compounds?

- Yield discrepancies often arise from variations in stoichiometry, solvent polarity, or catalyst choice. For example, using excess S₂Cl₂ (1.2–1.5 eq.) improves coupling efficiency but may increase side reactions. Solvents like toluene vs. DCM can alter reaction kinetics due to differing polarities . Systematic DOE (Design of Experiments) approaches are recommended to identify optimal conditions.

Q. What advanced spectroscopic techniques are suitable for studying the antioxidant mechanism of 2,2'-thiobis derivatives?

- Electron Paramagnetic Resonance (EPR) : Detect radical scavenging activity by monitoring signal decay of stable radicals (e.g., DPPH• or ABTS•⁺) upon interaction with the compound .

- X-ray Crystallography : Resolve crystal structures to analyze bond angles and intermolecular interactions (e.g., hydrogen bonding) that influence antioxidant efficacy .

Q. How can computational methods aid in predicting the environmental fate of this compound?

- Molecular dynamics (MD) simulations and DFT calculations can model degradation pathways (e.g., hydrolysis, photolysis) and predict metabolites. For example, the sulfur bridge may oxidize to sulfoxide/sulfone derivatives under UV light, which can be validated via LC-MS .

Methodological Notes

- Synthesis Optimization : For thiobis derivatives, reaction pH (neutral to slightly acidic) and moisture exclusion are critical to prevent hydrolysis of sulfur intermediates .

- Data Validation : Cross-reference NMR shifts with databases (e.g., SciFinder) for analogous compounds (e.g., 2,2'-thiobis(4-methyl-6-tert-butylphenol), CAS 90-66-4) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.